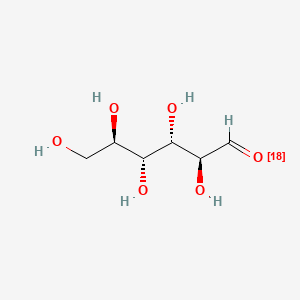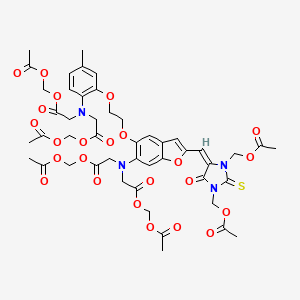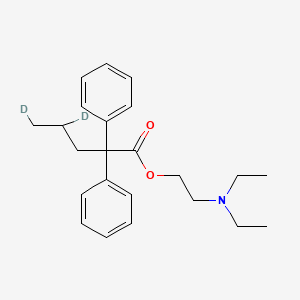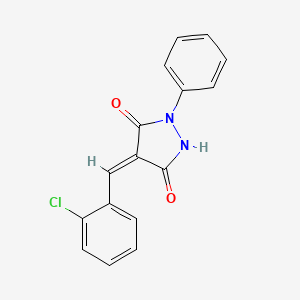
Dock2-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dock2-IN-1 is a chemical compound known for its inhibitory effects on Dedicator of Cytokinesis 2 (DOCK2). It is an analogue of CPYPP and effectively inhibits DOCK2 by reversibly binding to its DHR-2 domain, thereby hindering its catalytic function. This compound obstructs the activation of Rac in lymphocytes, triggered either by chemokine or antigen receptors, and significantly reduces chemotactic responses and T cell activation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dock2-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized equipment for reaction control, purification, and quality assurance. The compound is produced in bulk quantities and undergoes rigorous testing to meet research-grade standards .
Analyse Des Réactions Chimiques
Types of Reactions: Dock2-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a variety of substituted analogues .
Applications De Recherche Scientifique
Dock2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of DOCK2 and its effects on cellular processes.
Biology: Investigated for its role in modulating immune cell functions, including lymphocyte migration and activation.
Medicine: Explored for potential therapeutic applications in diseases where DOCK2 plays a critical role, such as autoimmune disorders and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting DOCK2-related pathways
Mécanisme D'action
Dock2-IN-1 exerts its effects by inhibiting the catalytic activity of DOCK2. It binds reversibly to the DHR-2 domain of DOCK2, preventing the activation of Rac, a small G protein involved in cytoskeletal reorganization. This inhibition disrupts the signaling pathways that regulate immune cell migration, activation, and proliferation. The molecular targets and pathways involved include the chemokine receptor-mediated and antigen receptor-mediated activation of Rac in lymphocytes .
Comparaison Avec Des Composés Similaires
CPYPP: An analogue of Dock2-IN-1, also inhibits DOCK2 by binding to the DHR-2 domain.
DOCK8 Inhibitors: Target a different member of the DOCK family, specifically involved in the regulation of dendritic cell migration.
Vav Proteins: Act as guanine nucleotide exchange factors for Rac, similar to DOCK2, but with different substrate specificities and regulatory mechanisms
Uniqueness of this compound: this compound is unique in its high specificity and reversible binding to the DHR-2 domain of DOCK2, making it a valuable tool for studying the precise role of DOCK2 in immune cell functions and its potential as a therapeutic target .
Propriétés
Formule moléculaire |
C16H11ClN2O2 |
|---|---|
Poids moléculaire |
298.72 g/mol |
Nom IUPAC |
(4E)-4-[(2-chlorophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C16H11ClN2O2/c17-14-9-5-4-6-11(14)10-13-15(20)18-19(16(13)21)12-7-2-1-3-8-12/h1-10H,(H,18,20)/b13-10+ |
Clé InChI |
VEBASGXAFMQOLL-JLHYYAGUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3Cl)/C(=O)N2 |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3Cl)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B15139516.png)
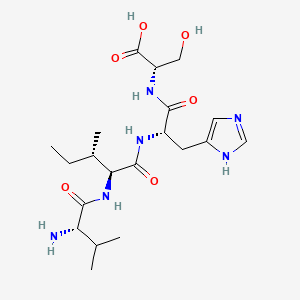

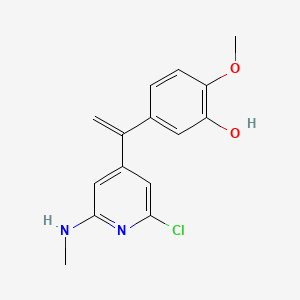
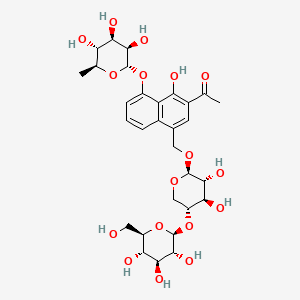
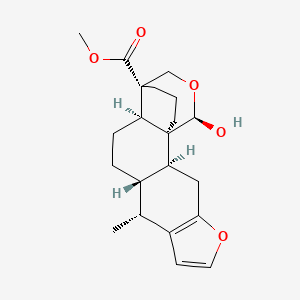
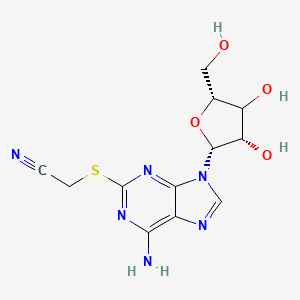
![(2R,4R,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15139569.png)
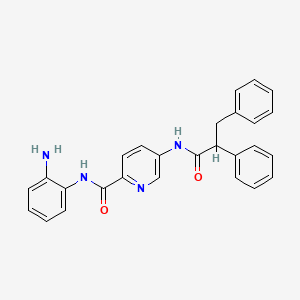

![(2R)-N-(4-chloro-3-hydroxyphenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139579.png)
